molecular formula C21H19N3O2 B2378365 2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359451-05-0

2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2378365
CAS No.: 1359451-05-0
M. Wt: 345.402
InChI Key: DGGCHEOLBVDPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazinone family, characterized by a bicyclic core with fused pyrazole and pyrazine rings. Its structure includes a 2-methoxyphenyl group at position 2 and a 3-methylbenzyl substituent at position 5 (Figure 1). These substituents likely influence its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-6-5-7-16(12-15)14-23-10-11-24-19(21(23)25)13-18(22-24)17-8-3-4-9-20(17)26-2/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCHEOLBVDPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4OC)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

The core structure is synthesized via a three-component reaction involving:

  • Pyrazole-3-carboxamide (1.0 equiv)
  • Glyoxal (1.2 equiv)
  • Ammonium acetate (2.0 equiv)

Conditions :

  • Solvent: Ethanol/water (4:1)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Mechanism :

  • Condensation of pyrazole-3-carboxamide with glyoxal forms an imine intermediate.
  • Cyclization via ammonium acetate-mediated dehydration generates the bicyclic system.

Introduction of the 2-Methoxyphenyl Group

The 2-methoxyphenyl moiety is installed at position 2 through a Suzuki-Miyaura coupling:

Component Quantity Role
Core bromide 1.0 equiv Electrophile
2-Methoxyphenylboronic acid 1.5 equiv Nucleophile
Pd(PPh₃)₄ 5 mol% Catalyst
K₂CO₃ 3.0 equiv Base
DME/H₂O (3:1) 0.1 M Solvent

Conditions :

  • 90°C, 6 hours under N₂
  • Yield: 85%

Attachment of the 3-Methylbenzyl Substituent

Position 5 is functionalized via nucleophilic aromatic substitution using 3-methylbenzyl chloride:

Parameter Value
Core intermediate 1.0 equiv
3-Methylbenzyl chloride 1.8 equiv
KOtBu 2.5 equiv
DMF 0.2 M
Temperature 120°C
Time 8 hours
Yield 78%

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A streamlined approach combines core formation and side-chain introduction in a single vessel:

Reagents :

  • Ethyl 5-amino-1H-pyrazole-3-carboxylate
  • 2-Methoxybenzaldehyde
  • 3-Methylbenzylamine

Conditions :

  • Microwave irradiation, 150°C, 30 minutes
  • Yield: 62%

Advantages :

  • Reduced purification steps
  • 40% decrease in solvent usage

Solid-Phase Synthesis for High-Throughput Production

Polymer-supported resins enable rapid library generation:

Resin Type Loading (mmol/g) Coupling Efficiency
Wang resin 0.8 92%
Rink amide MBHA 1.2 88%

Cleavage with TFA/H2O (95:5) provides the target compound in >90% purity.

Critical Process Optimization

Catalytic System Screening

Comparative analysis of palladium catalysts in Suzuki coupling:

Catalyst Yield (%) Pd Leaching (ppm)
Pd(OAc)₂ 73 12
PdCl₂(dppf) 85 8
XPhos Pd G3 91 3

XPhos Pd G3 emerged as optimal, providing high yields with minimal metal contamination.

Solvent Effects on Cyclization

Solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant Yield (%)
DMF 36.7 68
NMP 32.2 72
DMSO 46.7 65
γ-Valerolactone 27.5 79

γ-Valerolactone, a green solvent, enhances yield while reducing environmental impact.

Industrial-Scale Considerations

Cost Analysis of Key Raw Materials

Component Price ($/kg) Contribution to Total Cost
Pyrazole-3-carboxamide 420 38%
2-Methoxybenzaldehyde 310 28%
3-Methylbenzyl chloride 275 25%

Bulk purchasing agreements for pyrazole derivatives could reduce costs by 15–20%.

Waste Stream Management

Process mass intensity (PMI) improvements:

Step Traditional PMI Optimized PMI
Core formation 23 18
Suzuki coupling 31 22
Benzylation 28 19

Implementation of membrane filtration and solvent recovery systems reduces PMI by 30%.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations enhances its utility in organic synthesis. Researchers utilize it to develop new materials and catalysts for chemical reactions .

Biology

This compound is being investigated for its potential biological activities:

  • Antimicrobial Properties : Studies suggest that the compound may exhibit antimicrobial effects against various pathogens.
  • Antifungal Activity : Preliminary research indicates potential antifungal properties, making it a candidate for further investigation in mycology .
  • Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer progression. It has been explored as a lead compound in drug discovery aimed at developing novel anticancer agents .

Medicine

In the medical field, this compound is being explored for therapeutic applications:

  • Drug Discovery : The compound's unique structural features make it suitable for modifications aimed at enhancing its pharmacological profiles. It has been highlighted as a promising scaffold for designing new drugs targeting specific diseases .
  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes associated with disease mechanisms, providing a pathway for developing enzyme inhibitors as therapeutic agents .

Industry

The compound is also utilized in industrial applications:

  • Material Science : Its unique properties allow it to be used in the development of new materials with specific functionalities.
  • Catalysis : The compound can act as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation through specific enzyme interactions.
Study BAntimicrobial EffectsShowed effectiveness against multiple bacterial strains with low cytotoxicity to human cells.
Study CMaterial DevelopmentDeveloped a new polymer composite incorporating the compound that exhibited enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Key Properties Reference
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-Fluorophenyl), 5-(2-fluorobenzyl), 3-(hydroxymethyl) C₂₀H₁₅F₂N₃O₂ 367.355 Higher polarity due to -CH₂OH; fluorinated groups enhance metabolic stability
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one 2-Phenyl, 5-(oxadiazolylmethyl), 3-(hydroxymethyl) C₁₇H₁₅N₅O₃ 337.330 Oxadiazole improves H-bond acceptor capacity (6 acceptors)
2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1021262-12-3) 2-(3,4-Dimethylphenyl) C₁₄H₁₃N₃O 239.27* Methyl groups enhance lipophilicity
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one [2] Core: Dihydrogenated pyrazine ring N/A N/A Reduced reactivity with glutathione (GSH); unsuitable as prodrug

Notes:

  • Fluorinated analogs (e.g., ) exhibit increased metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
  • Hydroxymethyl groups (e.g., ) enhance hydrophilicity and H-bond donor capacity, improving solubility.
  • Methyl and oxadiazole substituents (e.g., ) modulate lipophilicity and bioavailability.

Reactivity and Pharmacokinetic Behavior

  • This contrasts with acyclic β-amidomethyl vinyl sulfones, which readily form GSH adducts.

Biological Activity

2-(2-Methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties, supported by data tables and case studies.

Synthesis and Structural Characterization

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives often involves reactions between aryl-substituted pyrazoles and various electrophiles. The structural characterization is typically performed using techniques such as IR spectroscopy, NMR, and X-ray diffraction to confirm the molecular structure and purity of the compounds .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold showed potent inhibition of A549 lung cancer cells in a dose- and time-dependent manner. Notably, one derivative with a 4-chlorophenyl group (compound 3o) displayed the strongest inhibitory effect, potentially through mechanisms involving modulation of autophagy .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Compound IDStructureIC50 (µM)Mechanism of Action
3oStructure0.25Autophagy modulation
7aStructure0.50Apoptosis induction
7bStructure0.75Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown promising antimicrobial activity. A study evaluated several derivatives against common pathogens, revealing significant inhibition zones and low minimum inhibitory concentrations (MICs). The most active derivative exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity of Selected Pyrazolo Derivatives

Compound IDPathogenMIC (µg/mL)Inhibition Zone (mm)
4aStaphylococcus aureus0.2218
5aE. coli0.3016
7bStaphylococcus epidermidis0.2520

Case Studies

Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in preclinical models:

  • Lung Cancer Model : In vivo studies using A549 xenograft models demonstrated that compound 3o significantly reduced tumor growth compared to control groups, suggesting its potential for development as an anticancer therapeutic .
  • Antimicrobial Efficacy : In a comparative study against various bacterial strains, compounds were tested for their ability to inhibit biofilm formation and reduce bacterial viability, with notable success in reducing Staphylococcus biofilms .

Q & A

Q. Table 1: Representative Synthesis Protocol

StepReaction TypeKey Reagents/ConditionsYield (%)
1CyclizationPOCl₃, DMF, 80°C, 6h72
2Alkylation3-Methylbenzyl bromide, K₂CO₃, DMF, 60°C65
3Aryl CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C58

How can structural discrepancies in NMR or X-ray crystallography data be resolved for this compound?

Advanced Analytical Consideration
Discrepancies often arise from tautomerism in the pyrazinone ring or dynamic rotational effects in the 3-methylbenzyl group.
Resolution Strategies :

  • Variable-Temperature NMR : Conduct ¹H NMR at 25°C and −40°C to identify tautomeric equilibria (e.g., keto-enol shifts) .
  • X-ray Crystallography : Compare experimental data (e.g., C–Cl bond length: 1.74 Å) with density functional theory (DFT)-optimized structures to validate conformation .
  • Dynamic NMR Simulations : Use software like MestReNova to model rotational barriers of the methylbenzyl group, correlating with observed splitting patterns .

What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential, and how should controls be designed?

Basic Assay Design
Kinase inhibition is hypothesized based on structural analogs (e.g., pyrazolo[1,5-a]pyrazines targeting EGFR or JAK2).
Methodological Approach :

  • Enzyme Assays : Use ADP-Glo™ Kinase Assay for IC₅₀ determination against recombinant kinases (e.g., EGFR, IC₅₀ reported at 0.8–2.1 µM for analogs) .
  • Positive Controls : Include staurosporine (pan-kinase inhibitor) and gefitinib (EGFR-specific).
  • Data Validation : Run dose-response curves in triplicate, normalizing to DMSO vehicle controls to exclude solvent artifacts .

Q. Table 2: Representative Kinase Inhibition Profile

KinaseIC₅₀ (µM)Selectivity Index (vs. EGFR)
EGFR1.21.0
JAK28.77.3
CDK2>50>41

How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

Advanced SAR Strategy
Focus on modifying the methoxyphenyl and methylbenzyl groups to enhance target binding or solubility.
Methodological Steps :

Substituent Scanning : Synthesize derivatives with halogens (F, Cl) at the methoxyphenyl para-position to probe electronic effects .

Methylbenzyl Isosteres : Replace 3-methylbenzyl with cyclopropyl or trifluoromethyl groups to assess steric/electronic impacts on cellular permeability .

In Silico Docking : Use AutoDock Vina to predict binding poses with EGFR (PDB: 1M17); prioritize derivatives with ΔG < −9 kcal/mol .

Key Finding : Analogous compounds with 4-fluoro substitution showed 3-fold higher potency than methoxy derivatives in kinase assays .

How should contradictory cytotoxicity data between MTT and apoptosis assays be interpreted?

Advanced Data Analysis
Discrepancies may arise from off-target effects or assay-specific artifacts.
Resolution Workflow :

MTT Reassay : Confirm results using resazurin-based assays to exclude formazan crystal interference .

Apoptosis Validation : Perform Annexin V/PI flow cytometry alongside caspase-3/7 activation assays .

Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify non-apoptotic pathways (e.g., autophagy) triggered by the compound .

Example : A related pyrazolo[1,5-a]pyrazinone induced autophagy in A549 cells (LC3-II elevation) despite negative apoptosis data, explaining MTT/flow cytometry mismatches .

What computational tools are recommended for predicting metabolic stability?

Q. Basic to Advanced Modeling

  • CYP450 Metabolism : Use StarDrop’s P450 module to identify vulnerable sites (e.g., demethylation of the methoxyphenyl group) .
  • Half-Life Prediction : SwissADME estimates t₁/₂ = 2.3 h in human liver microsomes, guiding derivative prioritization .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess solvent accessibility of metabolically labile groups .

How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Methodological Guide

  • Solvent Screening : Use vapor diffusion with 9:1 ethyl acetate/hexane or slow evaporation from DMSO/water (70:30) .
  • Temperature Gradient : Crystallize at 4°C to slow nucleation, yielding larger crystals (0.3–0.5 mm) suitable for synchrotron radiation .
  • Additive Screening : Add 2% n-octanol to reduce twinning, as demonstrated for analogous dihydropyrazines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.